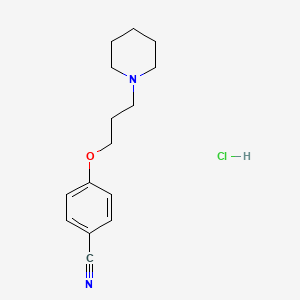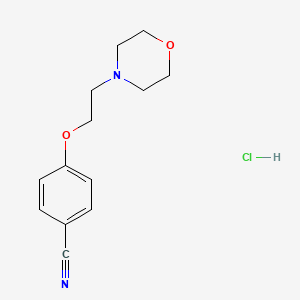![molecular formula C16H24ClNO2 B4402729 1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4402729.png)
1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves several steps. One common method includes the reaction of 3-methylpiperidine with 2-(3-bromophenyl)ethanol under basic conditions to form the intermediate 2-(3-methylpiperidin-1-yl)ethoxybenzene. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride can be compared with other piperidine derivatives such as:
1-[3-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone: Similar structure but with a different substitution pattern on the piperidine ring.
1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]propanone: Similar structure but with a different acyl group. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[3-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-5-4-8-17(12-13)9-10-19-16-7-3-6-15(11-16)14(2)18;/h3,6-7,11,13H,4-5,8-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSANSEVXAAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=CC(=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[4-(Benzoylamino)phenyl]-3-(dimethylamino)benzamide](/img/structure/B4402655.png)

![N-(3-acetylphenyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4402668.png)
![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402692.png)


![N-[4-(2-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B4402706.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)
![4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4402727.png)
![N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4402733.png)
![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide](/img/structure/B4402736.png)
![1-[3-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4402744.png)
![2,6-Dimethyl-4-[3-(4-methylphenyl)sulfanylpropyl]morpholine;hydrochloride](/img/structure/B4402748.png)
